3-Aminobenzamidine dihydrochloride hydrate
Overview
Description
3-Aminobenzamidine dihydrochloride hydrate is a chemical compound with the molecular formula C7H9N3·2HCl·H2O. It is a derivative of benzamidine and is commonly used in various scientific research applications due to its unique properties. The compound is known for its ability to inhibit certain enzymes, making it valuable in biochemical studies.
Scientific Research Applications
3-Aminobenzamidine dihydrochloride hydrate is widely used in scientific research due to its enzyme inhibitory properties. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in enzyme inhibition studies and protein purification.
Medicine: Investigated for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
Target of Action
The primary targets of 3-Aminobenzamidine dihydrochloride hydrate are various enzymes, including Kallikrein-1 , Urokinase-type plasminogen activator , Trypsin-1 , Casein kinase II subunit alpha , Kallikrein-6 , Trypsin-2 , Trypsin-3 , and others . These enzymes play crucial roles in various biological processes, including inflammation, blood clotting, and cell signaling.
Mode of Action
This compound interacts with its targets by binding to the active sites of these enzymes, potentially altering their activity . The exact nature of these interactions and the resulting changes in enzyme activity can vary depending on the specific enzyme involved.
Biochemical Pathways
The biochemical pathways affected by this compound are likely to be those involving its target enzymes. For example, by inhibiting Kallikrein-1, it could affect the Kinin-Kallikrein system, which is involved in inflammation and blood pressure regulation . .
Result of Action
The molecular and cellular effects of this compound’s action are likely to be related to its inhibition of target enzymes. For instance, by inhibiting enzymes involved in inflammation, it could potentially reduce inflammatory responses . .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it should be used only outdoors or in a well-ventilated area to avoid inhalation . Moreover, it should be stored in a well-ventilated place, with the container kept tightly closed .
Safety and Hazards
3-Aminobenzamidine dihydrochloride hydrate is harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing with plenty of soap and water if it comes into contact with skin, and seeking medical attention if necessary .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Aminobenzamidine dihydrochloride hydrate typically involves the reaction of 3-nitrobenzamidine with hydrogen chloride in the presence of a reducing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The compound is then purified through recrystallization to obtain a high-purity product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure efficiency and cost-effectiveness. The final product is subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
3-Aminobenzamidine dihydrochloride hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: It can be reduced to form amine derivatives.
Substitution: The compound can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzamidine derivatives.
Comparison with Similar Compounds
Similar Compounds
- Benzamidine hydrochloride
- 4-Aminobenzamidine dihydrochloride
- Benzamidine hydrochloride hydrate
Uniqueness
3-Aminobenzamidine dihydrochloride hydrate is unique due to its specific inhibitory action on serine proteases and its ability to form stable hydrates. This makes it particularly valuable in biochemical and pharmaceutical research .
Properties
IUPAC Name |
3-aminobenzenecarboximidamide;hydrate;dihydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3.2ClH.H2O/c8-6-3-1-2-5(4-6)7(9)10;;;/h1-4H,8H2,(H3,9,10);2*1H;1H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NONQCTXZDQEZDN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C(=N)N.O.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Cl2N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.